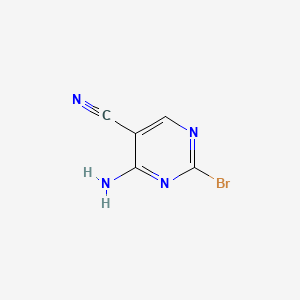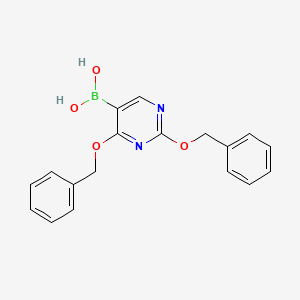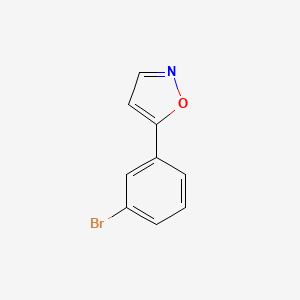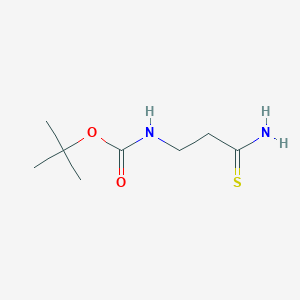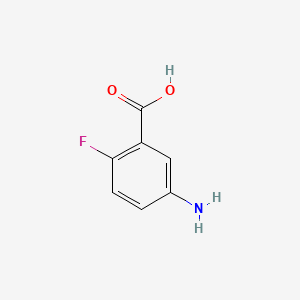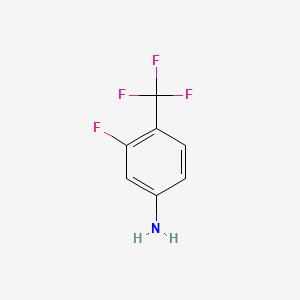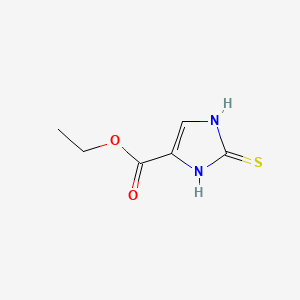
苄基三甲基溴化铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl trimethyl ammonium tribromide is a chemical compound with the molecular formula C10H16Br3N . It acts as a brominating agent for aromatic compounds and also functions as a mild oxidizing agent for many functional groups . It can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
Benzyl trimethyl ammonium tribromide can be synthesized by immobilizing tribenzyl ammonium-tribromide on magnetic Fe3O4 nanoparticles . This compound can also be synthesized from Benzyltrimethylammonium bromide by treating it with an aqueous solution of CrO3 and HF .Molecular Structure Analysis
The molecular structure of Benzyl trimethyl ammonium tribromide consists of 10 carbon atoms, 16 hydrogen atoms, 3 bromine atoms, and 1 nitrogen atom . The molecular weight of this compound is 389.95 .Chemical Reactions Analysis
Benzyl trimethyl ammonium tribromide has been used as a catalyst in the oxidative coupling of thiols and oxidation of sulfides . It can also be used as an oxidizing reagent for the conversion of monosubstituted benzylamines into corresponding aldimines in the presence of DMSO .科学研究应用
酚类选择性溴化
BTMABr3 用于酚类选择性溴化,此过程在合成溴代酚类化合物中至关重要 。在二氯甲烷-甲醇中与酚类反应选择性高效地得到单溴、二溴或三溴酚。该方法由于其温和的条件和良好的产率而具有特别优势。
空间位阻对甲酚的溴化
在空间位阻对甲酚的合成中,BTMABr3 反应生成 4-溴甲基衍生物 。该反应对于制备具有庞大叔丁基或异冰片基的化合物具有重要意义,这些化合物难以用常规方法溴化。
脂肪醛的氧化
BTMABr3 用作脂肪醛的氧化剂,将其转化为相应的羧酸 。氧化过程涉及形成中间体络合物,然后分解,这是决定速率的步骤。
芳香族化合物的卤化
该化合物在活化芳香族化合物的卤化中有效,例如芳香胺、醚和乙酰苯胺 。反应混合物中甲醇的存在显着增强了反应,导致高产率溴化。
芳烃的亲电溴化
BTMABr3 用于在醋酸中存在氯化锌的情况下,芳烃的亲电溴化 。该应用对于将溴原子引入芳香环至关重要,芳香环是许多有机分子中常见的结构基序。
苄基溴化
在存在 AIBN(偶氮二异丁腈)的情况下,BTMABr3 可以在回流苯中进行苄基溴化 。该反应特别适用于合成溴代烷烃,它们是有机合成中宝贵的中间体。
二溴乙酰基衍生物的合成
BTMABr3 与乙酰基衍生物反应生成二溴乙酰基衍生物 。这些衍生物在各种化学转化中很重要,包括进一步的功能化和交叉偶联反应。
加成到烯烃
最后,BTMABr3 可以加成到烯烃上,形成 1,2-二溴加合物 。此加成反应是许多有机化合物合成中的关键步骤,包括药物和农用化学品。
安全和危害
Benzyl trimethyl ammonium tribromide is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid contact with skin and eyes, and not to breathe vapors. In case of insufficient ventilation, suitable respiratory equipment should be worn .
未来方向
Benzyl trimethyl ammonium tribromide has potential applications in various chemical reactions due to its oxidizing properties . It can be used as a starting material for the synthesis of benzyltrimethylammonium fluorochromate (BTMAFC) by treating with an aqueous solution of CrO3 and HF . Future research may focus on exploring its potential applications in other chemical reactions.
作用机制
Target of Action
Benzyltrimethylammonium tribromide, also known as BTMABr3 or Benzyl trimethyl ammonium tribromide, is a chemical compound with the formula C10H16Br3N It is known to act on organic compounds, particularly aromatic compounds, facilitating their bromination .
Mode of Action
It is known to act as a brominating agent . It facilitates the addition of bromine atoms to organic compounds, particularly aromatic compounds .
Biochemical Pathways
It is known to be involved in the bromination reactions of organic compounds . The bromination process can lead to significant changes in the properties of the target compounds, affecting their reactivity, polarity, and other characteristics .
Result of Action
The primary result of the action of Benzyltrimethylammonium tribromide is the bromination of target organic compounds . This can lead to significant changes in the properties of these compounds, including their reactivity, polarity, and other characteristics .
生化分析
Biochemical Properties
Benzyl trimethyl ammonium tribromide plays a crucial role in biochemical reactions, primarily as a brominating and oxidizing agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can oxidize primary and secondary alcohols to their corresponding carbonyl compounds, which can then interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the transfer of bromine atoms to the target molecules, leading to the formation of brominated products.
Cellular Effects
Benzyl trimethyl ammonium tribromide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the bromination of cellular proteins can affect their function and stability, leading to changes in cell signaling pathways . Additionally, the oxidation of cellular metabolites by benzyl trimethyl ammonium tribromide can impact cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of benzyl trimethyl ammonium tribromide involves its ability to act as a brominating and oxidizing agent. At the molecular level, it binds to target biomolecules and transfers bromine atoms, leading to the formation of brominated products . This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, benzyl trimethyl ammonium tribromide can induce changes in gene expression by modifying DNA or histone proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl trimethyl ammonium tribromide can change over time. The compound is known to be light-sensitive and hygroscopic, which can affect its stability and degradation . Long-term exposure to benzyl trimethyl ammonium tribromide can lead to cumulative effects on cellular function, including potential alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of benzyl trimethyl ammonium tribromide vary with different dosages in animal models. At low doses, it may act as a mild oxidizing agent with minimal adverse effects. At high doses, it can exhibit toxic effects, including skin and eye irritation . Threshold effects observed in studies indicate that the compound’s impact on cellular function and metabolism is dose-dependent.
Metabolic Pathways
Benzyl trimethyl ammonium tribromide is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes such as alcohol dehydrogenases and oxidases, leading to the oxidation of alcohols and other metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
Within cells and tissues, benzyl trimethyl ammonium tribromide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties, such as its hygroscopic nature . The compound’s distribution within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of benzyl trimethyl ammonium tribromide is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . The compound’s activity and function can be modulated by its localization within different subcellular compartments.
属性
InChI |
InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESKQAHRXOSMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111865-47-5 |
Source


|
| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Benzyl trimethyl ammonium tribromide in the provided research?
A1: In the provided research, Benzyl trimethyl ammonium tribromide (BTMATB) is used as an additive in the preparation of specialized coatings. While the exact role of BTMATB is not explicitly stated, its inclusion suggests it likely influences the coating's properties during preparation or final application. [, ] Further research is needed to elucidate its specific function, such as influencing polymerization, acting as a surfactant, or modifying the final film's properties.
Q2: Are there any alternative compounds to BTMATB in similar applications?
A2: While the provided abstracts don't mention specific alternatives to BTMATB, similar quaternary ammonium compounds are often used in coating formulations. These alternatives could include variations in the alkyl chain length or the counterion (e.g., chloride instead of bromide). [, ] The choice of alternative would depend on the desired properties of the final coating and its application. For example, different quaternary ammonium compounds may influence the coating's viscosity, drying time, or surface properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

